molecular formula C15H32 B139076 2,6,10-Trimethyldodecane CAS No. 3891-98-3

2,6,10-Trimethyldodecane

Cat. No.: B139076
CAS No.: 3891-98-3
M. Wt: 212.41 g/mol
InChI Key: YFHFHLSMISYUAQ-UHFFFAOYSA-N
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Description

2,6,10-Trimethyldodecane is a 15-carbon molecule, also known as this compound. It is a type of isoparaffinic hydrocarbon and is derived from the hydrogenation of farnesene, a sesquiterpene. This compound is primarily used as a biofuel, particularly in aviation, due to its high energy density and favorable combustion properties .

Mechanism of Action

Target of Action

Farnesane, a biofuel produced from sugar using a biotechnological process , is primarily targeted by engineered microbes that consume a sugarcane syrup feedstock . The yeast is genetically modified in such a way that sugar is transformed into hydrocarbons (primary farnesene), instead of ethanol .

Mode of Action

Farnesane is formed by a complete hydrogenation of the β-farnesene C=C double bonds . The mode of action of farnesane involves its interaction with its targets, leading to the production of a variety of commercial molecules, including renewable diesel and jet fuels .

Biochemical Pathways

The biochemical pathways involved in the production of farnesane are primarily the mevalonate pathway (MVA) and the methylerythritol-4-phosphate (MEP) pathway . These pathways lead to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the precursors for terpene production .

Result of Action

The result of farnesane’s action is the production of a variety of commercial molecules, including renewable diesel and jet fuels . It’s also worth noting that farnesane has been shown to have neuroprotective effects against hydrogen peroxide-induced neurotoxicity .

Action Environment

The action of farnesane can be influenced by various environmental factors. For instance, the production of farnesane can be affected by the quality of the sugarcane syrup feedstock and the conditions under which the engineered microbes are cultivated . Additionally, factors such as temperature, pH, and nutrient availability can also influence the efficacy and stability of farnesane.

Biochemical Analysis

Biochemical Properties

Farnesane plays a crucial role in biochemical reactions, particularly in the isoprenoid biosynthetic pathway. It interacts with several enzymes, including farnesyl diphosphate synthase, which catalyzes the formation of farnesyl diphosphate from isopentenyl pyrophosphate and dimethylallyl pyrophosphate . Farnesane also interacts with cytochrome P450 enzymes, which are involved in its hydroxylation and subsequent conversion to other bioactive molecules . These interactions highlight the importance of farnesane in various biochemical processes.

Cellular Effects

Farnesane influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in lipid metabolism and energy production . Farnesane can modulate gene expression by interacting with nuclear receptors, leading to changes in the expression of genes involved in metabolic pathways . Additionally, farnesane impacts cellular metabolism by serving as a substrate for the synthesis of other bioactive molecules, thereby influencing overall cellular function.

Molecular Mechanism

The molecular mechanism of farnesane involves its interaction with specific biomolecules and enzymes. Farnesane binds to farnesyl diphosphate synthase, facilitating the formation of farnesyl diphosphate, a key intermediate in the isoprenoid biosynthetic pathway . Farnesane also acts as an activator or inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in its metabolism . These interactions result in changes in gene expression and enzyme activity, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of farnesane change over time due to its stability and degradation. Farnesane is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and oxygen . Long-term studies have shown that farnesane can have sustained effects on cellular function, particularly in terms of energy production and lipid metabolism . These temporal effects are important for understanding the long-term impact of farnesane in various applications.

Dosage Effects in Animal Models

The effects of farnesane vary with different dosages in animal models. At low doses, farnesane has been shown to enhance energy production and improve metabolic function . At high doses, farnesane can exhibit toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of optimizing farnesane dosage for different applications to minimize adverse effects.

Metabolic Pathways

Farnesane is involved in several metabolic pathways, including the isoprenoid biosynthetic pathway. It interacts with enzymes such as farnesyl diphosphate synthase and cytochrome P450 enzymes, which are involved in its synthesis and metabolism . Farnesane also affects metabolic flux by serving as a precursor for the synthesis of other bioactive molecules, thereby influencing overall metabolite levels . These interactions underscore the importance of farnesane in metabolic processes.

Transport and Distribution

Farnesane is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with lipid transport proteins, which facilitate its movement across cellular membranes . Farnesane can also accumulate in lipid droplets within cells, where it serves as a reservoir for energy production and lipid metabolism . These transport and distribution mechanisms are crucial for understanding the cellular localization and function of farnesane.

Subcellular Localization

Farnesane is localized in various subcellular compartments, including the endoplasmic reticulum and lipid droplets . It is directed to these compartments through specific targeting signals and post-translational modifications . The subcellular localization of farnesane is important for its activity and function, as it allows for its interaction with specific enzymes and biomolecules involved in metabolic processes.

Preparation Methods

2,6,10-Trimethyldodecane is produced through the fermentation of biomass-derived sugars, such as sugar cane, amidaceous, and cellulosic crops. The process involves the following steps :

    Fermentation: Sugars are fermented by genetically engineered yeast to produce farnesene.

    Hydrogenation: Farnesene is then hydrogenated to form farnesane. This step involves the addition of hydrogen atoms to the farnesene molecule, saturating its double bonds.

Industrial production of farnesane is carried out by companies like Amyris Biotechnologies, which use genetically engineered yeast cultivated on sugar cane syrup to produce farnesene, which is subsequently converted to farnesane .

Chemical Reactions Analysis

2,6,10-Trimethyldodecane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products. This reaction typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.

    Combustion: this compound is primarily used as a biofuel, and its combustion properties have been extensively studied.

    Hydrogenation: Farnesene is hydrogenated to form farnesane.

Comparison with Similar Compounds

2,6,10-Trimethyldodecane is similar to other paraffinic biofuels, such as hydrotreated vegetable oil (HVO) and biomass-to-liquid (BTL) diesel. farnesane has some unique properties that set it apart :

    Hydrotreated Vegetable Oil (HVO): HVO is chemically similar to synthetic fuels produced through the Fischer-Tropsch process.

    Biomass-to-Liquid (BTL) Diesel: BTL diesel is produced through the Fischer-Tropsch synthesis using lignocellulosic biomass as the feedstock.

This compound’s unique properties, such as its high energy density and favorable combustion characteristics, make it a promising biofuel for aviation and other applications.

Properties

IUPAC Name

2,6,10-trimethyldodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h13-15H,6-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHFHLSMISYUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1058634
Record name 2,6,10-Trimethyldodecane
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Molecular Weight

212.41 g/mol
Source PubChem
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Physical Description

Liquid, Colorless liquid with an odor of paraffins; [Amyris MSDS]
Record name Dodecane, 2,6,10-trimethyl-
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Record name 2,6,10-Trimethyldodecane
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Vapor Pressure

0.67 [mmHg]
Record name 2,6,10-Trimethyldodecane
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CAS No.

3891-98-3
Record name Farnesane
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Record name Dodecane, 2,6,10-trimethyl-
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Record name 2,6,10-Trimethyldodecane (Farnesane)
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Record name FARNESANE
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Synthesis routes and methods

Procedure details

α-Farnesene (204 g, 1 mole, 255 mL) was added to a 500 mL Parr high pressure vessel containing 10% Pd/C (5 g, 5% by weight of α-farnesene). The reaction vessel was sealed and evacuated under house vacuum for 5 minutes after which time the reaction mixture was pressurized with H2 to 35 psi at 25° C. The reaction mixture was shaken until no further drop in the H2 pressure was observed (approximately 16 hours). The excess H2 gas was removed under house vacuum followed by venting to a N2 atmosphere. Thin layer chromatography (“TLC”, Rf=0.95, hexane, p-anisaldehyde stain or iodine) indicated the complete disappearance of the reactant. The reaction contents were vacuum filtered over a silica gel (60 Å from Aldrich) pad followed by washing of the silica gel with hexane (2 L). The filtrate was concentrated on a rotary evaporator. The isolated product was further dried under high vacuum to remove any residual hexane to afford farnesane as a colorless liquid (195 g, 244 mL, 95%). 1H-NMR (CDCl3, 500 MHz): δ 1.56-1.11 (m, 17H), 0.88-0.79 (overlapping t&d, 15H).
Quantity
255 mL
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Customer
Q & A

Q1: What is farnesane and how is it produced?

A: Farnesane (2,6,10-trimethyldodecane) is a branched alkane and isoprenoid, structurally similar to diesel fuel components. It can be produced via various routes, including chemical synthesis and fermentation of renewable feedstocks like sugarcane [].

Q2: Can farnesane be produced from non-edible sources?

A: Yes, research has explored the use of sugarcane residue, specifically bagasse, as a feedstock for farnesane production []. This approach promotes sustainability by utilizing waste products.

Q3: Are there any companies involved in the commercial production of farnesane?

A: Yes, Amyris, Inc. has been developing an Integrated Biorefinery (IBR) for the pilot-scale production of farnesane from sugarcane and other high-impact feedstocks [].

Q4: How does farnesane compare to conventional jet fuel in terms of performance and emissions?

A: Research suggests that farnesane exhibits promising combustion characteristics in gas turbine combustors, demonstrating stability and lower emissions of nitrogen oxides (NO) and carbon monoxide (CO) compared to conventional jet fuel [, ].

Q5: Can farnesane be used as a drop-in fuel in existing aviation infrastructure?

A: Studies are underway to evaluate the drop-in compatibility of farnesane and other bio-derived jet fuels. Initial findings indicate that farnesane blends could be used without significant modifications to engine design [].

Q6: How does the addition of farnesane affect the properties of diesel fuel blends?

A: Studies have shown that blending farnesane with fossil diesel can reduce particulate matter emissions, though some increases in particle number concentration have been observed in specific engine operating modes [].

Q7: Can farnesane be blended with other biofuels?

A: Yes, research has explored ternary blends of farnesane with other biofuels like hydroprocessed esters and fatty acids (HEFA) and petroleum-derived jet fuel [].

Q8: What is the impact of farnesane on engine performance compared to other fuels?

A: Farnesane demonstrates similar engine performance to conventional diesel and other alternative fuels like biodiesel and Gas-to-Liquid (GTL) fuel [].

Q9: What is the molecular formula and weight of farnesane?

A9: The molecular formula of farnesane is C15H32, and its molecular weight is 212.41 g/mol.

Q10: How is the structure of farnesane determined?

A: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly employed to elucidate the structure of farnesane [, ]. Carbon-13 NMR spectroscopy, in particular, helps characterize the chiral centers in farnesane [].

Q11: How can the presence and quantity of farnesane be determined in fuel blends?

A: Near-infrared (NIR) spectroscopy, combined with chemometric methods like Partial Least Squares (PLS) regression, has proven effective in quantifying farnesane content in biofuel blends [, ].

Q12: How does the life cycle assessment (LCA) of farnesane compare to fossil jet fuel in terms of greenhouse gas (GHG) emissions?

A: LCA studies indicate that farnesane production from bagasse could potentially reduce GHG emissions by approximately 47% compared to fossil jet fuel [].

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